(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester
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Overview
Description
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is a chemical compound with the empirical formula C18H34B2O4 and a molecular weight of 336.08 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester typically involves the reaction of 1-hexene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boronic ester groups into alcohols or alkanes.
Substitution: The boronic ester groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various boronic acids, alcohols, and substituted alkanes .
Scientific Research Applications
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester involves the formation of boron-carbon bonds through the interaction of the boronic ester groups with various substrates . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(pinacolato)diboron: This compound is similar in structure and reactivity but lacks the hexene moiety.
4,4,5,5-Tetramethyl-2-(1-hexenyl)-1,3,2-dioxaborolane: This compound has a similar boronic ester structure but differs in the positioning of the hexene group.
Uniqueness
(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is unique due to its ability to participate in a wide range of chemical reactions and its utility in forming complex organic molecules through carbon-carbon bond formation .
Properties
CAS No. |
185427-48-9 |
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Molecular Formula |
C18H34B2O4 |
Molecular Weight |
336.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13+ |
InChI Key |
SACOFNGKSPZAFQ-BUHFOSPRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/B2OC(C(O2)(C)C)(C)C)\CCCC |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC |
Origin of Product |
United States |
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